molecular formula C9H7BrClN3O B1467115 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247736-31-7

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467115
CAS RN: 1247736-31-7
M. Wt: 288.53 g/mol
InChI Key: XYKXUNMIBNAUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a bromo-chloro phenyl group and a methanol group attached to the triazole ring.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with the 1,2,3-triazole moiety are synthesized through various methods, including click chemistry, and are characterized for their structural properties. For instance, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been established, demonstrating the compound's molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009). This highlights the structural diversity and potential for further functionalization of triazole derivatives.

Catalytic Applications

Triazole derivatives are also recognized for their catalytic applications. A study introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the compound's potential as a highly active catalyst for organic transformations (Ozcubukcu et al., 2009).

Antimicrobial Activity

The antibacterial activities of triazole derivatives are of significant interest. A study on heterocyclic systems containing bridged nitrogen atoms synthesized derivatives demonstrating evaluated antibacterial activities, underscoring the potential for triazole compounds in developing new antimicrobial agents (Hui et al., 2000).

Corrosion Inhibition

Triazole derivatives have found applications as corrosion inhibitors for metals in acidic media. Research on (1-benzyl-1H-1,2,3-triazole-4-yl)methanol and related compounds revealed their effectiveness in protecting mild steel from corrosion, indicating their utility in industrial applications (Ma et al., 2017).

Material Science

In material science, the synthesis and dielectric properties of coordination compounds with triazole derivatives as ligands have been explored, showing potential for the development of materials with specific electronic properties (Yang, 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also influence a wide range of biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it is likely that the compound has diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKXUNMIBNAUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 4
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.